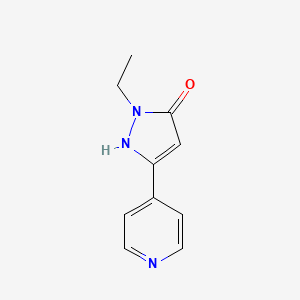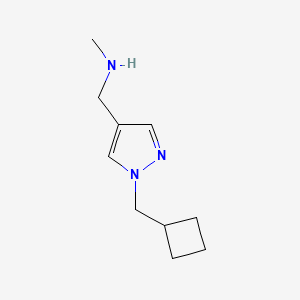 (1-(ciclobutilmetil)-1H-pirazol-4-il)metilamina CAS No. 1464818-14-1"
>
(1-(ciclobutilmetil)-1H-pirazol-4-il)metilamina CAS No. 1464818-14-1"
>
(1-(ciclobutilmetil)-1H-pirazol-4-il)metilamina
Descripción general
Descripción
“{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” is a chemical compound with the CAS Number: 1225065-25-7 . It has a molecular weight of 151.21 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” is 1S/C8H13N3/c9-8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5,9H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” is a liquid . It has a molecular weight of 151.21 . The compound is stored at a temperature of 4 degrees .Aplicaciones Científicas De Investigación
Descubrimiento y Desarrollo de Fármacos
Este compuesto, debido a su núcleo de pirazol, puede ser un valioso bloque de construcción en el descubrimiento de fármacos. Los derivados de pirazol son conocidos por una amplia gama de actividades fisiológicas y farmacológicas, lo que los convierte en andamios prometedores para nuevos ingredientes farmacéuticos activos . El grupo ciclobutilmetil podría conferir potencialmente propiedades estéricas y electrónicas únicas, influyendo en la afinidad de unión y la especificidad hacia los objetivos biológicos.
Síntesis de Moléculas Bioactivas
La funcionalidad de amina N-heterocíclica de este compuesto es crucial en la síntesis orgánica moderna. Sirve como un precursor clave en la preparación de moléculas bioactivas, incluidos los productos naturales y los agroquímicos . Su papel en las reacciones de aminación reductora es particularmente significativo, ya que ayuda a construir moléculas complejas con altos rendimientos y en condiciones de reacción suaves.
Aplicaciones de Química Verde
El potencial de la molécula para la síntesis sin disolventes se alinea con los principios de la química verde. Podría usarse en rutas sintéticas respetuosas con el medio ambiente para producir otros compuestos valiosos, reduciendo la dependencia de disolventes nocivos y minimizando los residuos .
Investigación Antiinflamatoria
Los derivados de pirazol, incluidos los similares a nuestro compuesto de interés, se han estudiado por sus propiedades antiinflamatorias. Pueden inhibir la expresión y las actividades de mediadores inflamatorios vitales, lo que podría conducir al desarrollo de nuevos fármacos antiinflamatorios .
Tratamiento de Enfermedades Neurodegenerativas
Los compuestos con un grupo pirazol se han relacionado con efectos neuroprotectores. Pueden usarse en el tratamiento de trastornos neurodegenerativos como las enfermedades de Parkinson y Alzheimer al inhibir las enzimas monoamino oxidasa y reducir el estrés oxidativo .
Investigación del Cáncer
El motivo estructural presente en este compuesto se encuentra a menudo en moléculas con actividades anticancerígenas. Podría estar involucrado en la síntesis de nuevos terapéuticos contra el cáncer al dirigirse a vías o enzimas específicas cruciales para la supervivencia de las células cancerosas .
Mecanismo De Acción
The mechanism of action of {[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine is not well understood. However, it is believed that the compound may act by binding to specific receptors in the body, which then triggers a cascade of biochemical reactions. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine has been shown to exhibit anti-inflammatory and anti-cancer properties. In animal studies, the compound has been shown to reduce inflammation and inhibit the growth of certain types of cancer cells. In addition, {[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine has been shown to reduce the levels of certain hormones in the body, such as cortisol, which can lead to improved mood and energy levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using {[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine in laboratory experiments include its low toxicity, its low cost, and its availability in a variety of forms. The disadvantages of using {[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine in laboratory experiments include its limited solubility in water, its instability in certain conditions, and its potential to cause skin irritation.
Direcciones Futuras
The potential future directions for {[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine include further research into its mechanism of action, its potential applications in drug development, and its potential to be used as a model compound for the study of the effects of cyclic alkyl groups on the reactivity of organic compounds. In addition, further research into the biochemical and physiological effects of {[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine may lead to new insights into its potential applications in medicine and health.
Safety and Hazards
Propiedades
IUPAC Name |
1-[1-(cyclobutylmethyl)pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-11-5-10-6-12-13(8-10)7-9-3-2-4-9/h6,8-9,11H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZCTOPHLBZBDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)CC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



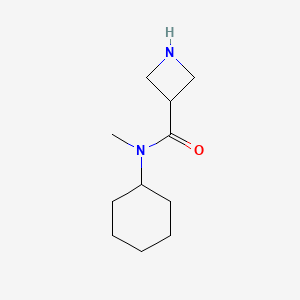


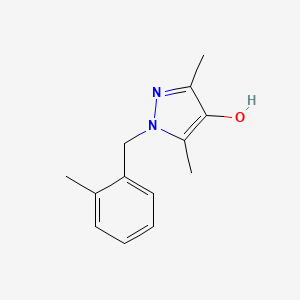
![4-[2-(4-Oxopiperidin-1-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1466813.png)
![1-[4-Chloro-3-(2-ethoxyethoxy)-phenyl]-piperazine](/img/structure/B1466814.png)
![3,3-Dimethyl-4-[2-(toluene-4-sulfonyloxy)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1466815.png)

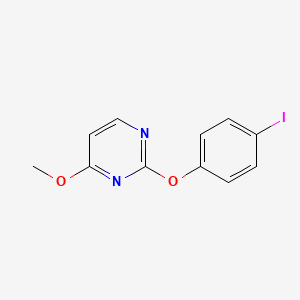
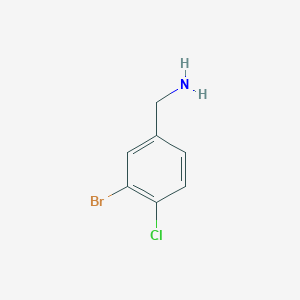
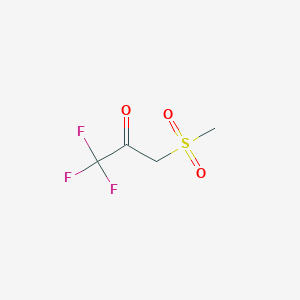
![N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1466821.png)

